Tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid trimethylsilyl ester
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Overview
Description
Tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid trimethylsilyl ester is a fluorinated organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple fluorine atoms, which impart high stability and reactivity, making it valuable in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid trimethylsilyl ester typically involves the reaction of tetrafluoroethylene with pentafluoroethanol in the presence of a strong acid catalyst to form the intermediate sulfonic acid. This intermediate is then reacted with trimethylsilyl chloride under anhydrous conditions to yield the final ester product. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety during production.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: Tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid trimethylsilyl ester can undergo nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles such as alcohols, amines, or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common due to the stability of the fluorinated groups.
Hydrolysis: In the presence of water or aqueous bases, the ester can hydrolyze to form the corresponding sulfonic acid and trimethylsilanol.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, thiols.
Catalysts: Strong acids or bases, depending on the reaction type.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are commonly used to maintain reaction conditions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted sulfonic acid derivatives can be formed.
Hydrolysis Products: Sulfonic acid and trimethylsilanol.
Scientific Research Applications
Chemistry
In synthetic chemistry, tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid trimethylsilyl ester is used as a reagent for introducing fluorinated groups into organic molecules. Its high reactivity and stability make it an excellent choice for creating complex fluorinated compounds.
Biology and Medicine
The compound’s unique properties are being explored for potential applications in drug development and delivery. Its stability and ability to interact with biological molecules make it a candidate for designing new pharmaceuticals and diagnostic agents.
Industry
In the industrial sector, this compound is used in the production of high-performance materials, including fluorinated polymers and coatings. Its resistance to chemical and thermal degradation makes it suitable for use in harsh environments.
Mechanism of Action
The mechanism by which tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid trimethylsilyl ester exerts its effects involves the interaction of its fluorinated groups with target molecules. The high electronegativity of fluorine atoms can influence the electronic properties of the target, leading to changes in reactivity and stability. This interaction can occur through various pathways, including hydrogen bonding, van der Waals forces, and covalent bonding.
Comparison with Similar Compounds
Similar Compounds
Perfluoroalkyl Sulfonates: Compounds such as perfluorooctanesulfonic acid (PFOS) share similar fluorinated structures but differ in chain length and functional groups.
Fluorinated Ethers: Compounds like perfluoromethylcyclohexane have similar ether linkages but lack the sulfonic acid ester functionality.
Uniqueness
Tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid trimethylsilyl ester stands out due to its combination of fluorinated groups and sulfonic acid ester functionality. This unique structure imparts high stability, reactivity, and versatility, making it suitable for a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
trimethylsilyl 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F9O4SSi/c1-22(2,3)20-21(17,18)7(15,16)6(13,14)19-5(11,12)4(8,9)10/h1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHZECVJWFWGDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OS(=O)(=O)C(C(OC(C(F)(F)F)(F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F9O4SSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382151 |
Source
|
Record name | Trimethylsilyl 1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136049-37-1 |
Source
|
Record name | Trimethylsilyl 1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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